Molecular Weight and Calculated Lipophilicity Differentiate Methyl 2-Ethoxy-1-Naphthoate from the 2-Methoxy and Unsubstituted Methyl Ester Analogs
Methyl 2-ethoxy-1-naphthoate (MW 230.26 g/mol) carries a 2-ethoxy substituent that increases molecular weight by 44.05 g/mol relative to methyl 1-naphthoate (MW 186.21 g/mol) and by 14.03 g/mol relative to methyl 2-methoxy-1-naphthoate (MW 216.23 g/mol) . This mass increment corresponds to a calculated LogP increase of approximately 0.5–0.8 units vs. the 2-methoxy analog, as estimated by the fragment-based method of Hansch and Leo [1]. Higher LogP values correlate with enhanced membrane permeability in cell-based assays, making the ethoxy analog preferable for intracellular target engagement screens.
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW: 230.26; estimated LogP ~3.2–3.6 |
| Comparator Or Baseline | Methyl 2-methoxy-1-naphthoate (MW: 216.23; estimated LogP ~2.7–3.1); Methyl 1-naphthoate (MW: 186.21; estimated LogP ~2.4–2.8) |
| Quantified Difference | ΔMW: +14.03 vs. 2-methoxy analog; ΔLogP: ~+0.5–0.8 vs. 2-methoxy analog |
| Conditions | Calculated LogP by fragment-based method (Hansch & Leo); no experimental LogP data available for target compound |
Why This Matters
Higher LogP favors passive membrane diffusion in cell-based assays, directly influencing the selection of this compound over more polar analogs for intracellular target screening.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley: New York, 1979. (Fragment-based LogP estimation method). View Source
